Desulfo Glucoraphanin

描述

Desulfo Glucoraphanin is a derivative of glucoraphanin, a glucosinolate found in cruciferous vegetables such as broccoli, mustard, and cabbage . Glucosinolates are sulfur-containing compounds known for their potential health benefits, particularly their role in cancer prevention. This compound is formed when glucoraphanin undergoes hydrolysis, losing its sulfate group .

准备方法

Synthetic Routes and Reaction Conditions: Desulfo Glucoraphanin can be synthesized through the hydrolysis of glucoraphanin using specific enzymes or chemical reagents. The hydrolysis process involves the removal of the sulfate group from glucoraphanin, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of glucoraphanin from cruciferous vegetables, followed by enzymatic or chemical hydrolysis. The extracted glucoraphanin is treated with myrosinase or other hydrolyzing agents to produce this compound .

化学反应分析

Types of Reactions: Desulfo Glucoraphanin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulforaphane, a compound with potent anticancer properties.

Reduction: Reduction reactions can convert this compound into other sulfur-containing compounds.

Substitution: Substitution reactions can occur, where functional groups in this compound are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Sulforaphane: Formed through oxidation, known for its anticancer properties.

Erucin Nitrile: Formed through hydrolysis by specific bacterial strains.

科学研究应用

Mechanism of Action and Biological Activities

Desulfo glucoraphanin is known to exert various biological effects, primarily through its conversion into sulforaphane upon hydrolysis. This process is crucial for its anticancer properties. The following mechanisms have been identified:

- Antioxidant Activity : this compound has been shown to increase intracellular hydrogen sulfide levels, which can stimulate osteogenic differentiation in human mesenchymal stem cells. This effect is independent of sulforaphane and highlights its potential role in bone health .

- Anti-inflammatory Effects : In vitro studies indicate that this compound can modulate inflammatory responses by influencing signaling pathways such as NF-κB, which is crucial in regulating immune responses .

- Gut Health : Research has demonstrated that this compound can positively affect gut microbiota composition and lipid metabolism, suggesting a role in managing obesity and related metabolic disorders .

Nutritional Applications

This compound is increasingly recognized for its nutritional value, particularly in functional foods:

- Dietary Sources : It is abundant in broccoli and other cruciferous vegetables. Cooking methods can influence its availability; for instance, steaming retains more this compound compared to boiling .

- Supplementation : Given its health benefits, this compound is being explored as a dietary supplement aimed at enhancing health outcomes related to chronic diseases.

Cancer Research

The anticancer properties of this compound have been extensively studied:

- Inhibition of Carcinogenesis : Studies indicate that compounds derived from this compound can inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest .

- Case Studies : A study involving high-fat diet-fed mice showed that supplementation with this compound reduced liver weights and adipose tissue mass while decreasing inflammatory markers, illustrating its potential in cancer prevention strategies .

Comparative Analysis of Biological Effects

The following table summarizes the effects of this compound compared to its precursor glucoraphanin and sulforaphane:

| Compound | Mechanism of Action | Key Findings |

|---|---|---|

| This compound | Increases H₂S levels; anti-inflammatory | Promotes osteogenesis; modulates gut microbiota |

| Glucoraphanin | Precursor to sulforaphane; antioxidant | Reduces oxidative stress; enhances detoxification |

| Sulforaphane | Induces phase II detoxifying enzymes; apoptosis | Effective against various cancer types |

Future Research Directions

Further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. Potential areas for future study include:

- Clinical Trials : More extensive human trials are needed to confirm the efficacy of this compound in cancer prevention and treatment.

- Mechanistic Studies : Investigating the molecular pathways influenced by this compound will provide deeper insights into its health benefits.

- Bioavailability Studies : Understanding how cooking methods affect the bioavailability of this compound will aid in developing dietary recommendations.

作用机制

Desulfo Glucoraphanin exerts its effects primarily through its conversion to sulforaphane by the enzyme myrosinase . Sulforaphane acts on various molecular targets and pathways, including:

Induction of Phase II Detoxification Enzymes: Enhances the body’s ability to detoxify carcinogens.

Inhibition of Histone Deacetylase (HDAC): Modulates gene expression and promotes apoptosis in cancer cells.

Activation of Nrf2 Pathway: Enhances antioxidant response and protects against oxidative stress.

相似化合物的比较

Desulfo Glucoraphanin is unique compared to other glucosinolates due to its specific structure and biological activity. Similar compounds include:

Glucoraphanin: The parent compound, which is converted to this compound through hydrolysis.

Glucoiberin: Another glucosinolate with similar anticancer properties.

Sinigrin: A glucosinolate found in mustard, known for its antimicrobial properties.

This compound stands out due to its specific conversion to sulforaphane, a compound with well-documented health benefits.

生物活性

Desulfo glucoraphanin (D-GRA) is a glucosinolate predominantly found in cruciferous vegetables, particularly in broccoli and kale. It is a precursor to sulforaphane (SFN), a compound known for its significant health benefits, including anticancer properties. This article explores the biological activities of D-GRA, focusing on its mechanisms of action, bioavailability, and potential therapeutic applications.

Overview of Glucosinolates and this compound

Glucosinolates are sulfur-containing compounds that contribute to the characteristic flavor and health benefits of cruciferous vegetables. Upon hydrolysis by myrosinase, glucosinolates are converted into various bioactive compounds, including isothiocyanates like SFN. D-GRA, specifically, is the desulfated form of glucoraphanin and exhibits unique biological properties independent of its conversion to SFN.

Mechanisms of Biological Activity

- Hydrogen Sulfide Release : Recent studies have demonstrated that D-GRA can act as a hydrogen sulfide (H₂S) donor in human mesenchymal stromal cells (hMSCs). This H₂S release is crucial for stimulating osteogenic differentiation, which is essential for bone health. The increase in intracellular H₂S levels was shown to upregulate osteogenic gene expression and enhance mineral apposition in hMSCs .

- Antioxidant Properties : Similar to SFN, D-GRA possesses antioxidant properties that help mitigate oxidative stress. This effect is primarily attributed to its ability to activate the Nrf2 pathway, which regulates the expression of antioxidant enzymes and protects against cellular damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : D-GRA has been implicated in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and modulation of immune responses. This property may contribute to its potential role in preventing chronic diseases associated with inflammation .

Bioavailability and Metabolism

The bioavailability of D-GRA and its conversion to SFN are influenced by several factors, including cooking methods and individual gut microbiota composition. Studies have shown that cooking broccoli enhances the release of SFN from glucosinolates due to the activation of myrosinase, which catalyzes this conversion . However, the extent to which D-GRA itself is absorbed and utilized by the body remains an area of active research.

Table 1: Bioavailability Comparison of Glucoraphanin and Sulforaphane

| Compound | Source | Bioavailability (%) | Key Findings |

|---|---|---|---|

| This compound | Raw Broccoli | Low | Limited absorption without myrosinase activation |

| Sulforaphane | Cooked Broccoli | High | Enhanced absorption post-cooking with myrosinase |

Case Studies and Research Findings

Several studies have explored the effects of D-GRA on human health:

- Osteogenic Differentiation : A study demonstrated that treatment with D-GRA significantly increased H₂S levels in hMSCs, leading to enhanced osteogenic differentiation. This suggests potential applications for bone health supplements .

- Cancer Research : Research indicates that both D-GRA and its hydrolysis product SFN exhibit anticancer properties through different mechanisms, including apoptosis induction and cell cycle arrest in various cancer cell lines .

- Chronic Disease Prevention : Epidemiological studies have linked high intake of cruciferous vegetables containing glucosinolates with reduced risks of chronic diseases such as heart disease and cancer .

属性

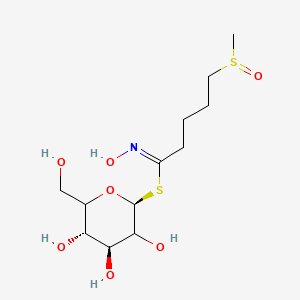

IUPAC Name |

[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-hydroxy-5-methylsulfinylpentanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO7S2/c1-22(19)5-3-2-4-8(13-18)21-12-11(17)10(16)9(15)7(6-14)20-12/h7,9-12,14-18H,2-6H2,1H3/b13-8-/t7?,9-,10+,11?,12+,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHMVWFYYZIVOP-RUAQSNJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCC(=NO)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CCCC/C(=N/O)/S[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747579 | |

| Record name | 1-S-[(1Z)-N-Hydroxy-5-(methanesulfinyl)pentanimidoyl]-1-thio-beta-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287966-62-5 | |

| Record name | 1-S-[(1Z)-N-Hydroxy-5-(methanesulfinyl)pentanimidoyl]-1-thio-beta-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。